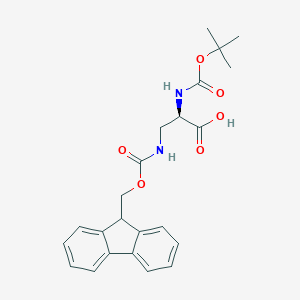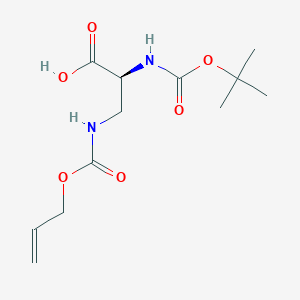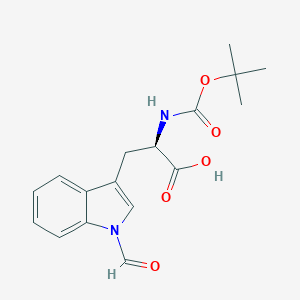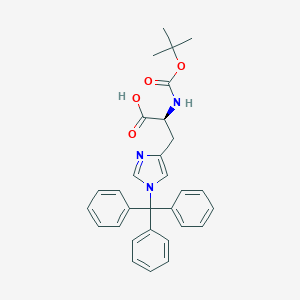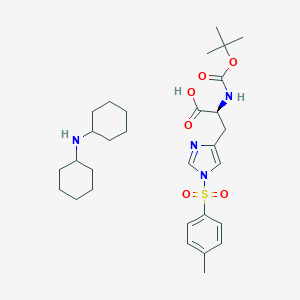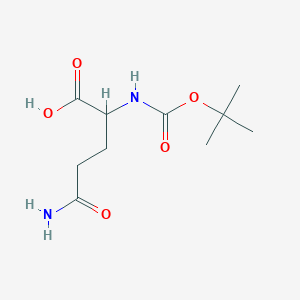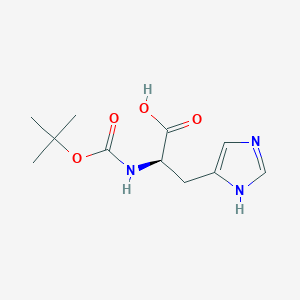
tert-Butyl (4-aminobutyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (4-aminobutyl)carbamate hydrochloride, also known as BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE, is a compound with the molecular formula C9H21ClN2O2 . It has a molecular weight of 224.73 g/mol . This compound is used in the preparation of pharmacologically active compounds and spermidine analogues, and in the introduction of a C4-spacer .
Molecular Structure Analysis
The InChI code for tert-Butyl (4-aminobutyl)carbamate hydrochloride is 1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H . The canonical SMILES structure is CC(C)(C)OC(=O)NCCCCN.Cl .
Physical And Chemical Properties Analysis
Tert-Butyl (4-aminobutyl)carbamate hydrochloride is a white to yellow powder or crystals . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 6 .
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
This compound is utilized in the synthesis of various pharmacologically active compounds due to its protected amine group. The tert-butyl (Boc) group serves as a protective group that can be removed under mild acidic conditions, allowing for the selective functionalization of the amine .
Preparation of Spermidine Analogues
Spermidine analogues, which have applications in life sciences research, particularly in the study of cellular aging and polyamine metabolism, are prepared using BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE as a key intermediate .
In the field of material science and drug delivery, introducing a C4-spacer into molecules is crucial. This compound provides a straightforward method to introduce such spacers, which can affect the physical and chemical properties of the final product .
Solid-State Chemistry
The X-ray structure of related compounds has been determined, showcasing interesting hydrogen bonding patterns. This suggests potential applications in solid-state chemistry for designing materials with specific properties .
Chemical Synthesis
As an important organic intermediate, this compound is widely used in chemical synthesis. Its protected amine functionality allows for subsequent reactions to occur without affecting the amine group .
Dendrimer Synthesis
The compound is also used in the synthesis of dendrimers, which are highly branched, star-shaped macromolecules. Dendrimers have applications in drug delivery, material science, and as catalysts .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPFSBFDCMJTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660907 |
Source


|
| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-aminobutyl)carbamate hydrochloride | |
CAS RN |
33545-98-1 |
Source


|
| Record name | Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33545-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


